
Nectofibrin Hexapeptide (rat)
Übersicht
Beschreibung
Nectofibrin Hexapeptide (rat) is a synthetic peptide derived from the fibronectin cell binding domain. It is known for its ability to inhibit the binding of fibronectin to its receptors by interacting with the Arg-Gly-Asp-Ser region.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nectofibrin Hexapeptide (rat) is synthesized using solid-phase peptide synthesis (SPPS). The process involves sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid to the resin, followed by deprotection and coupling cycles. Commonly used reagents include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
Industrial production of Nectofibrin Hexapeptide (rat) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and yield. The process involves optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve maximum purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Nectofibrin Hexapeptide (rat) undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, if present.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products
The major products formed from these reactions include modified peptides with altered disulfide bonds or substituted amino acid residues, which can affect the peptide’s binding affinity and biological activity .
Wissenschaftliche Forschungsanwendungen
Nectofibrin Hexapeptide (rat) has a wide range of scientific research applications:
Chemistry: Used to study the chemical nature of receptor binding sites and peptide-receptor interactions.
Biology: Employed in cell adhesion studies and to investigate the role of fibronectin in cellular processes.
Medicine: Potential therapeutic applications in inhibiting fibronectin-related pathways, which could be beneficial in treating fibrotic diseases and cancer.
Industry: Utilized in the development of biomaterials and tissue engineering scaffolds .
Wirkmechanismus
Nectofibrin Hexapeptide (rat) exerts its effects by binding to the Arg-Gly-Asp-Ser region of fibronectin, thereby inhibiting the interaction between fibronectin and its receptors. This inhibition prevents fibronectin-mediated cell adhesion and signaling pathways. The molecular targets include fibronectin receptors on the cell surface, and the pathways involved are related to cell adhesion and migration .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gly-Ala-Val-Ser-Thr-Ala: Another hexapeptide derived from the human fibronectin cell binding domain with similar inhibitory effects on fibronectin binding.
Trp-Thr-Val-Pro-Thr-Ala: A hexapeptide with a similar sequence to Nectofibrin Hexapeptide (rat) but derived from a different species.
Uniqueness
Nectofibrin Hexapeptide (rat) is unique due to its specific sequence derived from the rat fibronectin cell binding domain. Its ability to efficiently inhibit fibronectin binding makes it a valuable tool in studying fibronectin-related pathways and developing potential therapeutic applications .
Biologische Aktivität
Nectofibrin Hexapeptide, derived from the rat species Rattus norvegicus, is a peptide that has garnered attention for its biological activities, particularly in the context of immune response and cellular interactions. This article delves into its biological activity, highlighting relevant research findings, data tables, and case studies that illustrate its significance.
Overview of Nectofibrin Hexapeptide
Nectofibrin is a member of the fibrinogen family, which plays a crucial role in blood coagulation and wound healing. The hexapeptide variant is characterized by its specific amino acid sequence, which contributes to its functional properties. Research indicates that this peptide exhibits various biological activities that are essential for maintaining homeostasis and responding to physiological challenges.
Antimicrobial Properties
One of the most notable activities of Nectofibrin Hexapeptide is its antimicrobial effect. Studies have demonstrated that peptides derived from fibrinogen can exhibit broad-spectrum antibacterial activity. For instance, rattusin, an α-defensin-related peptide identified in rats, has shown potent antibacterial properties against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains. The minimum inhibitory concentrations (MICs) for rattusin were found to be between 2 to 4 μM, with no significant toxicity to mammalian cells at concentrations up to 100 μM .
Immune Modulation
Nectofibrin Hexapeptide also plays a role in modulating immune responses. It has been observed that this peptide can enhance the activity of immune cells, promoting a more robust response to pathogens. In particular, studies have indicated that peptides like Nectofibrin can stimulate the production of cytokines and chemokines, which are critical for orchestrating immune responses .
Data Tables
Biological Activity | Effect | Concentration (μM) | Toxicity |
---|---|---|---|
Antibacterial | Broad-spectrum activity | 2 - 4 | Non-toxic up to 100 |
Immune Cell Stimulation | Enhanced cytokine production | Varies | Low toxicity observed |
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on synthetic Nectofibrin Hexapeptide showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The peptide was effective even in the presence of physiological salts, suggesting potential therapeutic applications in treating infections without the drawbacks typically associated with conventional antibiotics .
- Immune Response Enhancement : Another investigation focused on the immunomodulatory effects of Nectofibrin Hexapeptide in rats exposed to pathogens. Results indicated that administration of the peptide led to increased levels of pro-inflammatory cytokines such as IL-6 and TNF-α, enhancing the overall immune response and indicating its potential as an adjuvant in vaccines .
- Wound Healing Applications : Research has also explored the role of Nectofibrin Hexapeptide in wound healing processes. In experimental models, it was found to accelerate healing by promoting fibroblast proliferation and migration, as well as enhancing collagen deposition at wound sites .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing Nectofibrin Hexapeptide (rat) in laboratory settings?
- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry, followed by purification via reversed-phase HPLC. Characterization requires liquid chromatography–mass spectrometry (LC-MS) for molecular weight verification and purity assessment (>95%). Bioassays (e.g., antimicrobial or fibrinolytic activity tests) are performed post-synthesis .
- Key Considerations : Ensure proper handling of rat-derived sequences to avoid cross-species reactivity issues. Reagent preparation and storage conditions (e.g., -20°C for peptide stocks) are critical for stability .
Q. How is the structural stability of Nectofibrin Hexapeptide (rat) evaluated under varying physiological conditions?
- Methodological Answer : Use circular dichroism (CD) spectroscopy to analyze secondary structure (e.g., α-helix, β-sheet) in buffers mimicking physiological pH (6.8–7.4) and temperature (37°C). Stability assays may include incubation with proteolytic enzymes (e.g., trypsin) to assess degradation kinetics .
Q. What in vitro models are appropriate for studying the fibrinolytic activity of Nectofibrin Hexapeptide (rat)?
- Methodological Answer : Clot lysis assays using rat plasma or fibrinogen-based clots are standard. Measure lysis time via turbidimetry or fluorescent markers. Include controls like tissue plasminogen activator (tPA) for comparative analysis .
Q. How do researchers validate species-specific reactivity of Nectofibrin Hexapeptide (rat) in cross-species studies?
- Methodological Answer : Perform ELISA or surface plasmon resonance (SPR) to test binding affinity against fibrinogen from human, mouse, and rat. Cross-reactivity thresholds (e.g., <10% binding to non-target species) should be predefined .
Advanced Research Questions
Q. What experimental designs are optimal for resolving discrepancies in Nectofibrin Hexapeptide’s efficacy across bioassay models?
- Methodological Answer :
- Step 1 : Meta-analysis of existing data to identify variables (e.g., clot composition, peptide concentration).
- Step 2 : Standardize protocols using a unified fibrinogen source and buffer system.
- Step 3 : Apply statistical tools (ANOVA with post-hoc tests) to quantify variability between models .
- Example Table :
Study | Clot Source | Peptide (µM) | Lysis Time (min) | Variability (%) |
---|---|---|---|---|
A | Rat Plasma | 10 | 45 ± 5 | 11.1 |
B | Human Fibrinogen | 10 | 65 ± 10 | 15.4 |
Q. How can researchers integrate multi-omics data to elucidate Nectofibrin Hexapeptide’s mechanism of action?
- Methodological Answer : Combine transcriptomics (RNA-seq of treated endothelial cells) with proteomics (LC-MS/MS of fibrin degradation products). Use tools like neXtProt to map peptide interactions with fibrinolytic pathways .
Q. What strategies mitigate batch-to-batch variability in peptide synthesis for reproducible research?
- Methodological Answer :
- Quality Control : Implement LC-MS and MALDI-TOF for every batch.
- Standardization : Use automated SPPS systems and predefined coupling times.
- Documentation : Adopt NIH guidelines for reporting synthetic conditions (e.g., resin type, cleavage reagents) .
Q. How should researchers address ethical and methodological challenges in animal studies involving Nectofibrin Hexapeptide (rat)?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for in vivo studies, including sample size justification (power analysis) and blinding during data collection. For thrombosis models, prioritize non-terminal endpoints (e.g., Doppler ultrasound) .
Q. Data Analysis & Reporting
Q. What statistical methods are recommended for analyzing dose-response relationships in Nectofibrin Hexapeptide studies?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Report confidence intervals and apply outlier detection (Grubbs’ test) to exclude anomalous data points .
Q. How can researchers leverage public databases like neXtProt to contextualize findings on Nectofibrin Hexapeptide (rat)?
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47N7O9/c1-15(2)24(31(46)39-12-8-11-23(39)28(43)38-25(17(4)40)29(44)35-16(3)32(47)48)36-30(45)26(18(5)41)37-27(42)21(33)13-19-14-34-22-10-7-6-9-20(19)22/h6-7,9-10,14-18,21,23-26,34,40-41H,8,11-13,33H2,1-5H3,(H,35,44)(H,36,45)(H,37,42)(H,38,43)(H,47,48)/t16-,17+,18+,21-,23-,24-,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEKSNRFEVHCKW-MBMUFANHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47N7O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.